molecular formula C20H30O2 B101360 Abieta-7,13-dien-18-oic acid CAS No. 17817-95-7

Abieta-7,13-dien-18-oic acid

Cat. No.: B101360
CAS No.: 17817-95-7
M. Wt: 302.5 g/mol
InChI Key: RSWGJHLUYNHPMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Abieta-7,13-dien-18-oic acid is a natural product found in Pinus yunnanensis, Solidago nemoralis, and other organisms with data available.

Properties

IUPAC Name

1,4a-dimethyl-7-propan-2-yl-2,3,4,4b,5,6,10,10a-octahydrophenanthrene-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30O2/c1-13(2)14-6-8-16-15(12-14)7-9-17-19(16,3)10-5-11-20(17,4)18(21)22/h7,12-13,16-17H,5-6,8-11H2,1-4H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSWGJHLUYNHPMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC2=CCC3C(C2CC1)(CCCC3(C)C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20275874
Record name 1,2,3,4,4a,4b,5,6,10,10a-Decahydro-1,4a-dimethyl-7-(1-methylethyl)-1-phenanthrenecarboxylic acid
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Molecular Weight

302.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dry Powder; Dry Powder, Liquid; Dry Powder, Liquid, Other Solid; Liquid; Liquid, Other Solid; NKRA; Other Solid; Pellets or Large Crystals; Pellets or Large Crystals, Liquid, Other Solid, Light yellow to amber solid; [ICSC], Solid; [IUCLID], PALE-YELLOW-TO-AMBER FRAGMENTS OR POWDER WITH CHARACTERISTIC ODOUR.
Record name Rosin
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Flash Point

187 °C
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Solubility

Solubility in water: none
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Density

1.07 g/cm³
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CAS No.

17817-95-7, 8050-09-7, 10248-55-2, 73138-82-6, 8052-10-6
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Record name Rosin
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Record name 1-Phenanthrenecarboxylic acid, 1,2,3,4,4a,4b,5,6,10,10a-decahydro-1,4a-dimethyl-7-(1-methylethyl)-, copper salt (1:?), (1R,4aR,4bR,10aR)-
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Record name 1,2,3,4,4a,4b,5,6,10,10a-Decahydro-1,4a-dimethyl-7-(1-methylethyl)-1-phenanthrenecarboxylic acid
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Record name [1R-(1α,4aβ,4bα,10aα)]-1,2,3,4,4a,4b,5,6,10,10a-decahydro-1,4a-dimethyl-7-(isopropyl)phenanthrene-1-carboxylic acid, copper salt
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Melting Point

100-150 °C
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Synthesis routes and methods I

Procedure details

A mixture of 50 parts of xylene and 50 parts of n-butanol was heated to 100° C. in the same flask as used in Production Example 1. To this ws added dropwise a mixture of 45.6 parts of ethyl acrylate, 32.5 parts of methyl methacrylate, 10.3 parts of 2-hydroxyethyl acrylate, 11.6 parts of acrylic acid and 1.5 parts of t-butylperoxy 2-ethylhexanoate at a constant rate over 3 hours. After the addition, the reaction mixture was kept at the same temperature for 2 hours. A resin solution called Varnish H having 49.8% solids, a viscosity of 12.9 poise and a resin acid number of 90 was obtained.
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Synthesis routes and methods II

Procedure details

A mixture of 40 parts of xylene and 40 parts of n-butanol was heated to 100° C. in the same flask as used in Production Example 1. To this was added dropwise a mixture of 65.7 parts of ethyl acrylate, 15 parts of cyclohexyl methacrylate, 19.3 parts of acrylic acid and 2 parts of t-butylperoxy 2-ethylhexanoate at a constant rate over 3 hours. After the addition, the mixture was kept at the same temperature for 30 minutes. Then a solution of 0.2 parts of t-butylperoxy 2-ethylhexanoate in 10 parts of xylene and 10 parts of n-butanol was added dropwise at a constant rate over 30 minutes. Thereafter the reaction mixture was kept at the same temperature for 1.5 hours. A resin solution called Varnish C having 50.0% solids, a viscosity of 6.5 poise and a resin acid number of 150 was obtained.
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Synthesis routes and methods III

Procedure details

A mixture of 64 parts of xylene and 16 parts of n-butanol was heated to 90° C. in the same flask as used in Production Example 1. To this was added dropwise a mixture of 25.0 parts of isobutyl methacrylate, 33.0 parts of ethyl acrylate, 22.7 parts of methyl methacrylate, 19.3 parts of acrylic acid and 2 parts of azobisisobutyronitrile at a constant rate over 3 hours. After the addition, the mixture was kept at the same temperature for 30 minutes. Then a solution of 0.2 parts of azobisisobutyronitrile in 16 parts of xylene and 4 parts of n-butanol was added dropwise at a constant rate over 30 minutes. Thereafter the reaction mixture was kept at the same temperature for 2 hours. A resin solution called Varnish D having 49.5% solids, a viscosity of 7.8 poise and a resin acid number of 150 was obtained.
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Synthesis routes and methods IV

Procedure details

A mixture of 64 parts of xyylene and 16 parts of n-butanol was heated to 100° C. in the same flask as used in Production Example 1. To this was added dropwise a mixture of 20.0 parts of isobutyl acrylate, 50.9 parts of ethyl acrylate, 14.1 parts of acrylic acid, 15.0 parts of NK ESTER M-90G and 3 parts of t-butylperoxy 2-ethylhexanoate at a constant rate over 4 hours. After the addition, the mixture was kept at the same temperature for 30 minutes. Then a solution of 0.2 parts of t-butylperoxy 2-ethylhexanoate in 16 parts of xylene and 4 parts of n-butanole was added dropwise at a constant rate over 30 minutes. Thereafter the reaction mixture was kept at the same temperature for 2 hours. A resin solution called Varnish F having 50.0% solids, a viscosity of 7.5 poise and a resin acid number of 110 was obtained.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Abieta-7,13-dien-18-oic acid
Reactant of Route 2
Abieta-7,13-dien-18-oic acid
Reactant of Route 3
Abieta-7,13-dien-18-oic acid
Reactant of Route 4
Abieta-7,13-dien-18-oic acid
Reactant of Route 5
Abieta-7,13-dien-18-oic acid
Reactant of Route 6
Reactant of Route 6
Abieta-7,13-dien-18-oic acid

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